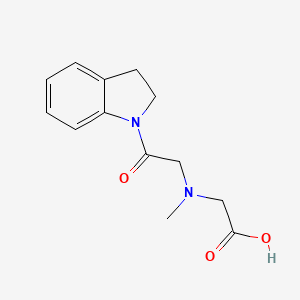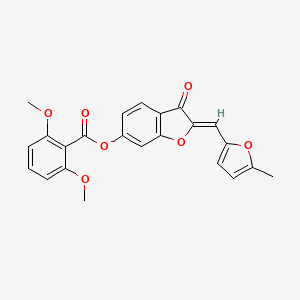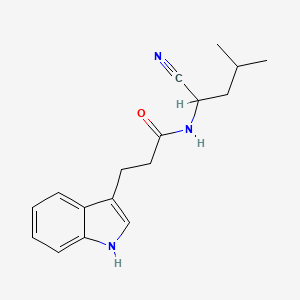![molecular formula C11H9F3N2O B2963417 {1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}-methanol CAS No. 1143521-31-6](/img/structure/B2963417.png)
{1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}-methanol
Übersicht
Beschreibung
{1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}-methanol is a compound of significant interest due to its unique chemical structure and potential applications in various fields. Its structure comprises a pyrazole ring attached to a phenyl ring substituted with a trifluoromethyl group, making it a versatile entity in chemical synthesis and research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: To synthesize {1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}-methanol, chemists often start with 4-(trifluoromethyl)benzaldehyde and 3-aminopyrazole. A condensation reaction typically follows under acidic or basic conditions, resulting in the formation of the pyrazole ring. Subsequently, the hydroxyl group is introduced through a reduction reaction using suitable reducing agents like sodium borohydride.
Industrial Production Methods: For industrial-scale production, similar synthetic routes are employed, albeit optimized for efficiency and yield. Catalysts and optimized reaction conditions ensure large-scale synthesis is economically feasible. Common industrial techniques include batch processing and continuous flow reactors, which help control reaction parameters effectively.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: {1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}-methanol can undergo oxidation to form corresponding ketones or aldehydes, depending on the oxidizing agent used.
Reduction: The compound itself can be reduced further to alter the hydroxyl group, possibly forming alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyrazole or phenyl rings, introducing various functional groups.
Common Reagents and Conditions: Oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions are commonly used. Reaction conditions vary, with specific temperatures, solvents, and timeframes optimized for each reaction.
Major Products: Oxidation typically yields carbonyl compounds, reduction results in different alcohol derivatives, and substitution reactions can produce a wide array of functionally diverse molecules.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemical research, this compound is a valuable intermediate for synthesizing complex organic molecules. Its functional groups allow for various modifications, making it a building block in synthetic chemistry.
Biology and Medicine: In biological research, {1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}-methanol has shown potential as a pharmacophore in drug development. Its ability to interact with specific biological targets makes it a candidate for developing new therapeutic agents, particularly in anti-inflammatory and anticancer research.
Industry: The compound's stability and reactivity make it suitable for material science applications, including the development of novel polymers and advanced materials with specific properties, such as increased durability or resistance to environmental factors.
Wirkmechanismus
The compound's mechanism of action in biological systems involves interacting with molecular targets, such as enzymes or receptors. Its pyrazole ring can bind to specific active sites, while the trifluoromethyl group can enhance binding affinity and specificity. These interactions influence cellular pathways, potentially leading to desired therapeutic effects or biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-1H-pyrazol-3-ol
1-(4-Methylphenyl)-1H-pyrazol-3-ol
1-(4-Chlorophenyl)-1H-pyrazol-3-ol
These compounds share a similar pyrazole core but differ in their phenyl ring substitutions, leading to varying chemical and biological properties.
There you have it—a deep dive into the fascinating world of {1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}-methanol. Intrigued by anything specific?
Eigenschaften
IUPAC Name |
[1-[4-(trifluoromethyl)phenyl]pyrazol-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O/c12-11(13,14)8-1-3-10(4-2-8)16-6-5-9(7-17)15-16/h1-6,17H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWGVXCFMYPERV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2C=CC(=N2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2963336.png)
![8-(furan-2-ylmethyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2963337.png)
![3,3-Dimethyl-4-[1-(4-methyl-3-methylsulfonylbenzoyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2963338.png)



![1-benzyl-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-[(pyridin-4-yl)methyl]thiourea](/img/structure/B2963348.png)
![N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-phenyloxalamide](/img/structure/B2963349.png)




![N-methyl-N-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2963357.png)
